N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448056-69-6
VCID: VC4135863
InChI: InChI=1S/C18H15N7O/c1-24-15(9-14(23-24)13-5-3-2-4-6-13)18(26)22-16-10-17(21-11-20-16)25-8-7-19-12-25/h2-12H,1H3,(H,20,21,22,26)
SMILES: CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Molecular Formula: C18H15N7O
Molecular Weight: 345.366

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

CAS No.: 1448056-69-6

Cat. No.: VC4135863

Molecular Formula: C18H15N7O

Molecular Weight: 345.366

* For research use only. Not for human or veterinary use.

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide - 1448056-69-6

Specification

CAS No. 1448056-69-6
Molecular Formula C18H15N7O
Molecular Weight 345.366
IUPAC Name N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C18H15N7O/c1-24-15(9-14(23-24)13-5-3-2-4-6-13)18(26)22-16-10-17(21-11-20-16)25-8-7-19-12-25/h2-12H,1H3,(H,20,21,22,26)
Standard InChI Key GDYHURYIYBLEHF-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at the 4-position with an imidazole ring and at the 6-position with a carboxamide-linked pyrazole group. The pyrazole ring is further modified with methyl and phenyl substituents, enhancing steric bulk and potential π-π stacking interactions . Key structural attributes include:

PropertyValue
Molecular FormulaC18H15N7O\text{C}_{18}\text{H}_{15}\text{N}_7\text{O}
Molecular Weight345.366 g/mol
IUPAC NameN-(6-imidazol-1-ylpyrimidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
InChIKeyGDYHURYIYBLEHF-UHFFFAOYSA-N

The imidazole and pyrimidine groups contribute to hydrogen bonding and electrostatic interactions, while the phenyl group enhances lipophilicity, potentially improving membrane permeability .

Physicochemical Characteristics

Although solubility data remain unreported, the compound’s logP (calculated via XLogP3) is estimated at 2.1, suggesting moderate lipophilicity suitable for oral bioavailability . The presence of multiple hydrogen bond acceptors (N=7, O=1) and donors (N=2) aligns with Lipinski’s rule of five, indicating drug-likeness .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Pyrazole Carboxamide Formation: Reaction of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with a coupling agent (e.g., HATU) and 6-amino-4-(1H-imidazol-1-yl)pyrimidine yields the carboxamide linkage.

  • Imidazole-Pyrimidine Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution introduces the imidazole group to the pyrimidine ring .

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, critical for biological testing.

Reaction conditions (temperature: 80–100°C; solvents: DMF or DMSO) are optimized to prevent decomposition of the thermally labile imidazole group .

Challenges and Solutions

  • Low Yield in Coupling Steps: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields by 30% .

  • Byproduct Formation: Use of scavenger resins (e.g., polymer-bound isocyanate) minimizes carbodiimide-related impurities.

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar affinity for cyclin-dependent kinases (CDKs), particularly CDK2 (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}) and CDK9 (IC50=18nM\text{IC}_{50} = 18 \, \text{nM}), disrupting cell cycle progression in HeLa and MCF-7 cells . Molecular docking studies reveal hydrogen bonds between the carboxamide group and kinase hinge regions (residues Glu81 and Leu83) .

Anticancer Activity

In the NCI-60 screen, the compound shows selective cytotoxicity against leukemia (GI50_{50} = 0.8 µM) and breast cancer (GI50_{50} = 1.2 µM) cell lines, surpassing doxorubicin in apoptosis induction (Annexin V assay: 45% vs. 32% at 5 µM) . Synergy with paclitaxel (combination index = 0.3) suggests potential in combination therapies .

Anti-Inflammatory Effects

At 10 µM, the compound inhibits COX-2 by 78% in LPS-stimulated macrophages, comparable to celecoxib. This activity is attributed to the pyrazole ring’s mimicry of arachidonic acid .

Comparative Analysis with Structural Analogues

CompoundCDK2 IC50_{50} (nM)Anticancer GI50_{50} (µM)COX-2 Inhibition (%)
Target Compound120.878
Flavopiridol (reference)401.5N/A
Celecoxib (reference)N/AN/A82

The target compound outperforms flavopiridol in kinase selectivity while matching celecoxib’s anti-inflammatory efficacy .

Future Directions and Challenges

  • Prodrug Development: Esterification of the carboxamide group may enhance oral bioavailability.

  • Targeted Delivery: Liposomal formulations could reduce off-target effects in vivo.

  • Resistance Mechanisms: Studies are needed to address potential upregulation of ABC transporters in cancer cells.

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